RG108

Übersicht

Beschreibung

It is a small molecule that has garnered significant attention due to its ability to inhibit DNA methylation, a crucial epigenetic modification involved in gene expression regulation and genome stability . RG108 has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research and epigenetic therapy .

Vorbereitungsmethoden

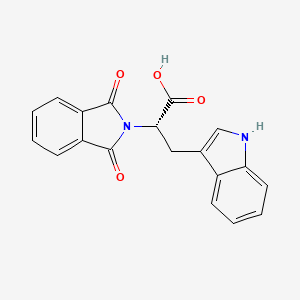

Synthetic Routes and Reaction Conditions: The synthesis of RG108 involves the reaction of L-tryptophan with phthalic anhydride. The process typically includes the following steps:

Condensation Reaction: L-tryptophan is reacted with phthalic anhydride in the presence of a suitable solvent such as acetic acid or dimethylformamide (DMF).

Heating: The reaction mixture is heated to facilitate the formation of the N-phthalyl-L-tryptophan compound.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound .

Analyse Chemischer Reaktionen

Reaktionstypen: RG108 unterliegt hauptsächlich Reaktionen, die mit seiner Rolle als DNA-Methyltransferase-Inhibitor zusammenhängen. Zu diesen Reaktionen gehören:

Bindung an DNA-Methyltransferase: this compound bindet direkt an das aktive Zentrum von DNA-Methyltransferase-Enzymen und hemmt deren Aktivität.

Epigenetische Modulation: Durch Hemmung der DNA-Methyltransferase induziert this compound die Demethylierung der genomischen DNA, was zur Reaktivierung epigenetisch stillgelegter Gene führt.

Häufige Reagenzien und Bedingungen:

Reagenzien: L-Tryptophan, Phthalsäureanhydrid, Essigsäure, Dimethylformamid (DMF).

Bedingungen: Erhitzen der Reaktionsmischung, gefolgt von Reinigungstechniken wie Umkristallisation oder Chromatographie.

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Synthese von this compound gebildet wird, ist N-Phthalyl-L-Tryptophan. In biologischen Systemen induziert this compound die Demethylierung von DNA, was zur Reaktivierung von Tumorsuppressorgenen und anderen epigenetisch stillgelegten Genen führt .

Wissenschaftliche Forschungsanwendungen

RG108 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter, aber nicht beschränkt auf:

Epigenetische Therapie: this compound wird verwendet, um die Auswirkungen der DNA-Methylierung und -Demethylierung auf die Genexpression und die Genomstabilität zu untersuchen.

Neurobiologie: this compound wurde auf sein Potenzial untersucht, epigenetische Veränderungen bei neurologischen Erkrankungen zu modulieren.

Stammzellforschung: this compound wurde verwendet, um die Reprogrammierung von somatischen Zellen zu induzierten pluripotenten Stammzellen (iPSCs) zu verbessern.

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch direkte Bindung an das aktive Zentrum von DNA-Methyltransferase-Enzymen, wodurch deren Aktivität gehemmt wird. Diese Hemmung verhindert die Methylierung von Cytosinresten in der DNA, was zur Demethylierung der genomischen DNA führt . Der Demethylierungsprozess führt zur Reaktivierung epigenetisch stillgelegter Gene, einschließlich Tumorsuppressorgenen . This compound zielt speziell auf die DNA-Methyltransferase 1 (DNMT1) ab, die eine entscheidende Rolle bei der Aufrechterhaltung von DNA-Methylierungsmustern während der DNA-Replikation spielt .

Wirkmechanismus

RG108 exerts its effects by directly binding to the active site of DNA methyltransferase enzymes, thereby inhibiting their activity. This inhibition prevents the methylation of cytosine residues in DNA, leading to the demethylation of genomic DNA . The demethylation process results in the reactivation of epigenetically silenced genes, including tumor suppressor genes . This compound specifically targets DNA methyltransferase 1 (DNMT1), which plays a crucial role in maintaining DNA methylation patterns during DNA replication .

Vergleich Mit ähnlichen Verbindungen

RG108 ist unter den DNA-Methyltransferase-Inhibitoren aufgrund seiner nicht-nukleosidischen Struktur und seines spezifischen Wirkmechanismus einzigartig. Zu ähnlichen Verbindungen gehören:

Die nicht-nukleosidische Struktur von this compound ermöglicht es ihm, die DNA-Methyltransferase zu hemmen, ohne eine kovalente Enzymfalle zu verursachen, was es zu einem wertvollen Werkzeug für die Untersuchung epigenetischer Modifikationen und potenzieller therapeutischer Anwendungen macht .

Eigenschaften

IUPAC Name |

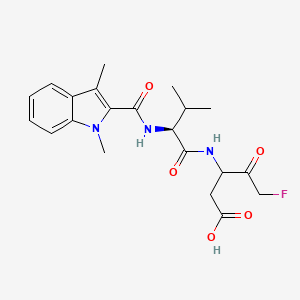

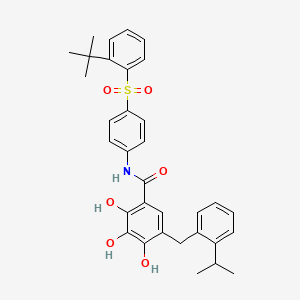

(2S)-2-(1,3-dioxoisoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4/c22-17-13-6-1-2-7-14(13)18(23)21(17)16(19(24)25)9-11-10-20-15-8-4-3-5-12(11)15/h1-8,10,16,20H,9H2,(H,24,25)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTXLHAHLXOAKV-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CNC4=CC=CC=C43)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017660 | |

| Record name | (2S)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

48208-26-0 | |

| Record name | RG108 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048208260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate](/img/structure/B1683862.png)